molecular formula C12H14F3NO2 B2926412 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine CAS No. 2199510-39-7

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine

Cat. No.: B2926412
CAS No.: 2199510-39-7
M. Wt: 261.244
InChI Key: YNJWLIKFLFKJAS-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is a compound that has garnered attention due to its unique physical and chemical properties. It contains a trifluoromethyl group, which is known for its significant impact on the pharmacological activity of compounds. The presence of the oxan-3-yl group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with oxan-3-yl methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The oxan-3-yl group may contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine
  • 2-[(Oxan-3-yl)methoxy]-5-(trifluoromethyl)pyridine

Uniqueness

2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 4-position on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-3-4-16-11(6-10)18-8-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJWLIKFLFKJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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